molecular formula C18H20N2O3S B2999371 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-27-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2999371
CAS No.: 941906-27-0
M. Wt: 344.43
InChI Key: KKJSTNYWVSZEQM-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with a propyl group at the N1 position and a benzenesulfonamide moiety at the C6 position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting protein-protein interactions, particularly in plant hormone signaling pathways. Evidence from crystallographic studies reveals its role as an abscisic acid (ABA)-mimicking ligand, forming ternary complexes with ABA receptor PYL2 and protein phosphatase 2C HAB1 .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-7,9-10,13,19H,2,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSTNYWVSZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as AM1, is a synthetic organic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Characteristics

The compound's chemical structure is characterized by a tetrahydroquinoline core linked to a benzenesulfonamide moiety. Below are its key chemical properties:

PropertyValue
Molecular Formula C19H20N2O2
Molecular Weight 308.38 g/mol
LogP 3.568
Polar Surface Area 38.96 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors , which play a crucial role in plant stress responses. The binding of this compound to ABA receptors leads to the inhibition of type 2C phosphatases (PP2C), activating downstream ABA signaling pathways. This mechanism results in several physiological effects:

  • Inhibition of Seed Germination : The compound prevents premature germination under unfavorable conditions.
  • Drought Resistance : It promotes water retention in plants by reducing leaf water loss.
  • Stress Response Modulation : Enhances the plant's ability to withstand abiotic stresses such as drought and salinity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity highlights its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

This compound has shown promising antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular systems, indicating its potential use in preventing oxidative damage-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of AM1 against Gram-positive and Gram-negative bacteria. The results indicated that AM1 exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with AM1 resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
  • Oxidative Stress Study : Research assessing the antioxidant capacity of AM1 found that it significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress conditions. This positions AM1 as a candidate for further development in oxidative stress-related therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound A: 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

  • Structural Difference : The benzenesulfonamide group is substituted with a bulky tert-butyl group at the para position.
  • No direct biological data are available, but analogous modifications in sulfonamides often reduce aqueous solubility .

Compound B : N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

  • Structural Difference: Replaces the tetrahydroquinolinone core with an indoloquinazolinone system.
  • However, this structural rigidity may limit conformational adaptability in receptor binding compared to the flexible tetrahydroquinolinone scaffold .

Functional Group Variations

Compound C: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

  • Structural Difference : Replaces the benzenesulfonamide group with a thiazole-oxazole-carboxamide chain.

Compound D: Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

  • Structural Difference: A brominated quinoline core fused with a bicyclooctane system.
  • Impact: The bromine atom enhances electrophilicity, favoring covalent binding to nucleophilic residues (e.g., cysteine). However, the bulky bicyclooctane moiety may reduce bioavailability compared to the more compact tetrahydroquinolinone scaffold .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Solubility (Predicted) Receptor Binding Potential
Target Compound Tetrahydroquinolinone Propyl, benzenesulfonamide Moderate (logP ~3.2) High (Mg²⁺-mediated)
Compound A Tetrahydroquinolinone tert-Butyl, benzenesulfonamide Low (logP ~4.8) Moderate (steric hindrance)
Compound B Indoloquinazolinone Benzenesulfonamide Very low DNA/kinase targets
Compound C Tetrahydroquinolinone Thiazole-oxazole-carboxamide Moderate Enzyme selectivity
Compound D Brominated quinoline Bicyclooctane, methyl ester Low Covalent inhibitors

Research Findings and Mechanistic Insights

  • Receptor Specificity : The target compound’s benzenesulfonamide group mimics ABA’s carboxylate moiety, enabling competitive binding to PYL2. In contrast, Compound C’s carboxamide group lacks ionic interactions, reducing ABA receptor affinity .
  • Synthetic Accessibility: The parent compound’s synthesis involves straightforward sulfonylation of a tetrahydroquinolinone intermediate, whereas Compound B’s indoloquinazolinone core requires multi-step cyclization, lowering yield .
  • Thermodynamic Stability : Crystallographic data () confirm that the target compound’s propyl group stabilizes the lactam ring conformation, whereas bulkier substituents (e.g., Compound A) introduce strain, destabilizing the receptor complex .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A robust synthesis involves refluxing the tetrahydroquinoline precursor with benzenesulfonyl chloride in pyridine as both solvent and base. For example, analogous sulfonamide syntheses achieved 82% yield by maintaining stoichiometric ratios (1:1.05 molar ratio of precursor to sulfonyl chloride) and refluxing for 5 hours . Post-reaction, purification via acid precipitation (pH 3–4) and recrystallization from methanol enhances purity. Monitoring reaction progress with TLC (ethyl acetate/hexane, 3:7) ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • ¹H NMR : Identify the sulfonamide NH proton (δ ~10.10 ppm, singlet) and tetrahydroquinolin-2-one carbonyl-associated protons (e.g., δ 2.75–2.46 ppm for propyl chain) .
  • FT-IR : Confirm sulfonamide S=O stretches (1167 cm⁻¹ and 1331 cm⁻¹) and the tetrahydroquinolin-2-one C=O stretch (~1659 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect the [M+H]⁺ ion (exact mass calculated via high-resolution MS; e.g., m/z 399 observed for a related compound) .

Q. How can researchers employ X-ray crystallography to determine the three-dimensional conformation of this sulfonamide derivative?

  • Methodological Answer : Crystallize the compound in a suitable solvent (e.g., methanol/water). Collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL, which is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like Mercury CSD can analyze packing patterns and intermolecular interactions (e.g., π-π stacking of the benzene rings) .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing the electronic properties and potential binding interactions of this compound with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like enzymes, using crystal structures from the PDB. Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds between the sulfonamide group and active-site residues) .

Q. How should researchers address discrepancies between theoretical and experimental data in molecular docking studies involving this compound?

  • Methodological Answer : Cross-validate docking results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. If computational predictions overestimate binding, re-evaluate force field parameters or solvation models. For example, adjust partial charges on the sulfonamide moiety to better reflect its electron-withdrawing effects .

Q. What methodologies are available for investigating the structure-activity relationships (SAR) of substituent variations on the tetrahydroquinoline core?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., alkyl chain length, halogenation) using the base protocol . Test biological activity in relevant assays (e.g., enzyme inhibition). Use multivariate statistical analysis (e.g., CoMFA or CoMSIA) to correlate structural features (logP, Hammett constants) with activity trends. For instance, propyl vs. butyl chains may alter membrane permeability, impacting efficacy .

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